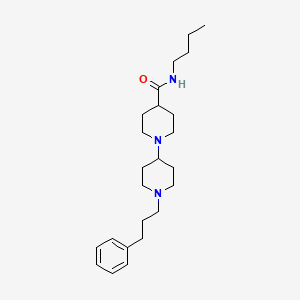
4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine, also known as 4-MePPP, is a psychoactive drug that belongs to the class of phenethylamine. It is a designer drug that has gained popularity among drug users due to its euphoric and stimulating effects. The chemical structure of 4-MePPP is similar to other psychoactive drugs such as amphetamines and cathinones.
Mecanismo De Acción
The exact mechanism of action of 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine is not well understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and reward. By increasing their levels, 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine produces euphoric and stimulating effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine are similar to other psychoactive drugs such as amphetamines and cathinones. It produces euphoria, increased energy, and alertness. It also increases heart rate, blood pressure, and body temperature. Prolonged use of 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine can lead to addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine in lab experiments is its ability to produce consistent and predictable effects. This makes it useful in studying the effects of psychoactive drugs on the brain and behavior. However, its limited availability and potential for abuse make it difficult to conduct research on a larger scale.
Direcciones Futuras
There is a need for more research on the potential therapeutic uses of 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine. Studies could investigate its effects on anxiety, depression, and other mental health conditions. Additionally, more research is needed to understand the long-term effects of 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine on the brain and behavior. This could help in developing interventions to prevent addiction and other negative outcomes associated with its use.
Métodos De Síntesis
There is limited information available on the synthesis method of 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine. However, it is believed to be synthesized through a reaction between 4-methoxyphenylacetone and 2-phenylpropanal in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Despite its popularity among drug users, there is limited scientific research conducted on 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine. However, some studies have investigated its potential as a therapeutic agent for certain medical conditions. For instance, a study conducted on rats showed that 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine has anxiolytic effects, which could be useful in the treatment of anxiety disorders. Another study suggested that 4-(4-methoxyphenyl)-N-(2-phenylpropyl)-2-butanamine could be a potential treatment for depression due to its ability to increase the levels of dopamine and serotonin in the brain.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-phenylpropyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-16(19-7-5-4-6-8-19)15-21-17(2)9-10-18-11-13-20(22-3)14-12-18/h4-8,11-14,16-17,21H,9-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTGYDWYUOWFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5050215.png)
![N',N'''-4,4'-biphenyldiylbis[N-(2-methoxyphenyl)urea]](/img/structure/B5050219.png)
![5-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]isophthalic acid](/img/structure/B5050226.png)
![3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5050227.png)
![11-(3-bromophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050239.png)

![ethyl 4-({[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5050252.png)
![1-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5050259.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole hydrobromide](/img/structure/B5050262.png)
![N-(4-{[3-(hydroxymethyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B5050263.png)



![10-chloro-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5050301.png)